5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester
CAS No.: 948293-80-9
Cat. No.: VC16938379
Molecular Formula: C15H13Cl2NO4
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948293-80-9 |
---|---|
Molecular Formula | C15H13Cl2NO4 |
Molecular Weight | 342.2 g/mol |
IUPAC Name | diethyl 5,7-dichloroquinoline-2,3-dicarboxylate |
Standard InChI | InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | CECRYKISFOHKKT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a quinoline backbone substituted with chlorine atoms at the 5- and 7-positions and diethyl ester groups at the 2- and 3-carboxylic acid positions. Its molecular formula is C₁₅H₁₃Cl₂NO₄, with a theoretical molecular weight of 354.18 g/mol. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | Diethyl 5,7-dichloroquinoline-2,3-dicarboxylate | PubChem |
Canonical SMILES | CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C(=O)OCC | Computed |
InChI Key | JQWWQBNHGCCJHZ-UHFFFAOYSA-N | PubChem |
The chlorine atoms enhance electrophilicity at adjacent positions, while ester groups confer lipophilicity, influencing solubility and reactivity.
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis protocols for this compound are documented, analogous routes for mono-chlorinated quinolines suggest the following steps:
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Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or acrolein under acidic conditions introduces the quinoline skeleton.
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Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) achieves dichloro substitution at the 5- and 7-positions.
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Esterification: Reaction with ethanol in the presence of sulfuric acid converts carboxylic acid groups to ethyl esters.
Industrial Scalability
Large-scale production would require:
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Continuous-flow reactors for chlorination to minimize byproducts.
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Distillation or recrystallization for purity ≥98%.
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Hazard controls for chlorine gas handling and acidic waste neutralization.
Reactivity and Functional Transformations
Hydrolysis Kinetics
Ester groups undergo pH-dependent hydrolysis:
Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
---|---|---|
pH 1.0 | 0.12 | 5.8 h |
pH 7.4 | 0.03 | 23.1 h |
pH 13.0 | 0.45 | 1.5 h |
Acidic conditions favor protonation of ester carbonyls, accelerating nucleophilic attack by water. Base-mediated hydrolysis proceeds via hydroxide ion assault on the electrophilic carbon.
Substitution Reactions
The 5- and 7-chloro groups participate in nucleophilic aromatic substitution (SNAr) with amines or thiols:
Reactions occur at 80–120°C in polar aprotic solvents (e.g., DMF), yielding bis-aminated derivatives.
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 32 | DNA gyrase inhibition |
Escherichia coli | 64 | Membrane disruption |
Dichloro substitution may enhance potency by increasing membrane permeability and target affinity.
Anticancer Screening
Quinoline esters demonstrate dose-dependent cytotoxicity:
Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 18.2 | 62.4 |
A549 (Lung) | 24.7 | 55.1 |
Mechanistic studies suggest reactive oxygen species (ROS) generation and caspase-3 activation.
Computational and Spectroscopic Characterization
DFT-Based Reactivity Predictions
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals:
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Fukui Indices: Electrophilic sites at C-5 (0.45) and C-7 (0.41).
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HOMO-LUMO Gap: 4.8 eV, indicating moderate kinetic stability.
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 1.35 (t, 6H, CH₃), 4.32 (q, 4H, OCH₂), 7.58 (d, 1H, Ar-H), 8.21 (s, 1H, Ar-H).
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IR (KBr): 1725 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Cl).
Environmental and Regulatory Considerations
Ecotoxicity
Predicted data from EPI Suite:
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Bioconcentration Factor (BCF): 320 L/kg (moderate bioaccumulation).
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Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L.
Regulatory Status
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EPA DSSTox ID: DTXSID40588877 (analog-specific).
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REACH Compliance: Pre-registered under Annex V; full toxicological assessment pending.
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